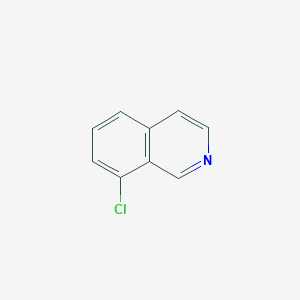

8-Chloroisoquinoline

Beschreibung

Overview of Isoquinoline (B145761) Derivatives in Chemical Science

Isoquinoline and its derivatives are a class of bicyclic heterocyclic compounds composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. amerigoscientific.com This structural motif is a cornerstone in medicinal chemistry and material science due to the wide array of biological activities and physical properties exhibited by its derivatives. amerigoscientific.comnih.gov In the realm of medicinal chemistry, isoquinoline frameworks are considered "privileged structures," as they form the basis for numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities. nih.gov These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. amerigoscientific.comontosight.ai The versatility of the isoquinoline scaffold allows for structural modifications, leading to the development of new therapeutic agents. ontosight.aiontosight.ai For instance, researchers have explored isoquinoline derivatives for their potential in treating neurodegenerative diseases and developing new antibiotics. ontosight.ai In material science, isoquinoline-based polymers and copolymers have been investigated for their potential in creating conductive materials and sensors. amerigoscientific.com

Significance of Halogenated Isoquinolines in Research Contexts

The introduction of halogen atoms into the isoquinoline scaffold significantly influences the molecule's physicochemical properties and biological activity. nih.gov Halogenation can alter factors such as lipophilicity, metabolic stability, and the ability of the compound to form halogen bonds, which can be crucial for its interaction with biological targets like enzymes and receptors. ontosight.ainih.gov Research has demonstrated that the position and nature of the halogen substituent can dramatically switch the selectivity and potency of isoquinoline-based inhibitors. nih.gov For example, studies on isoquinoline-1,3-dione-based inhibitors of deubiquitinases have shown that the introduction of a fluorine atom can completely alter the inhibitor's selectivity between two different enzymes. nih.gov Furthermore, halogenated isoquinolines serve as important intermediates in organic synthesis. The halogen atom acts as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, enabling the construction of complex molecular architectures. vulcanchem.comacs.org This reactivity makes halogenated isoquinolines valuable building blocks in the development of new materials and pharmaceuticals. researchgate.net

Research Trajectories and Future Outlook for 8-Chloroisoquinoline

This compound is primarily recognized for its role as a chemical intermediate in the synthesis of more elaborate molecules. guidechem.comechemi.com Its utility stems from the presence of the chloro-substituent on the isoquinoline core, which provides a reactive site for further chemical modifications. vulcanchem.com Current research involving this compound and related compounds is focused on leveraging this reactivity to create novel functional molecules.

A key research trajectory is its use in the synthesis of substituted isoquinolines. The chlorine atom at the 8-position can be displaced or involved in cross-coupling reactions to introduce new functional groups, thereby generating a library of derivatives for further study. acs.org For example, the development of methods for direct C4 halogenation of isoquinolines, while not directly involving the 8-chloro isomer, highlights the ongoing interest in creating diverse halogenated isoquinoline intermediates for subsequent chemical transformations. acs.org

The future outlook for this compound is tied to the broader exploration of the chemical space around the isoquinoline scaffold. As a readily available halogenated isoquinoline, it will likely continue to be a starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. amerigoscientific.comnih.gov The development of new synthetic methodologies that can efficiently utilize building blocks like this compound will be crucial. For instance, advances in catalysis could enable more selective and efficient functionalization of the isoquinoline ring system, opening up new avenues for the creation of complex molecules. The potential for this compound to serve as a precursor to bioactive molecules remains an area of interest, with studies on related halogenated isoquinolines showing promise in modulating enzyme activity.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

8-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAMVYYZTULFIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348825 | |

| Record name | 8-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34784-07-1 | |

| Record name | 8-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 8 Chloroisoquinoline and Its Derivatives

Classical and Modern Synthesis Routes for the Isoquinoline (B145761) Core

The construction of the isoquinoline framework and its subsequent functionalization are central to accessing a wide range of derivatives, including 8-chloroisoquinoline.

Direct halogenation of the isoquinoline ring system is a common strategy to introduce chloro and bromo substituents. The regioselectivity of these reactions is highly dependent on the reaction conditions and the reagents used. researchgate.netthieme-connect.com

The regioselective monobromination of isoquinoline to yield 5-bromoisoquinoline (B27571) can be achieved under strongly acidic conditions. researchgate.netthieme-connect.com This transformation can be effectively carried out using N-bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄) or N,N′-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid (CF₃SO₃H). researchgate.netthieme-connect.com The reaction is highly sensitive to the choice of brominating agent, acid, temperature, and concentration. researchgate.netthieme-connect.com For instance, the bromination of isoquinoline with NBS in concentrated H₂SO₄ is preferably conducted at temperatures between -30°C and -15°C to achieve high selectivity for the 5-position. google.comgoogle.com

Detailed findings on the selective bromination of isoquinoline are presented in the table below.

| Brominating Agent | Acid | Temperature | Product | Yield | Reference |

| NBS | conc. H₂SO₄ | -25°C to -18°C | 5-Bromoisoquinoline | 47-49% | orgsyn.org |

| NBS | conc. H₂SO₄ | -30°C to -15°C | 5-Bromoisoquinoline | High | google.com |

| DBI | CF₃SO₃H | Not specified | 5-Bromoisoquinoline | Not specified | researchgate.netthieme-connect.com |

Following the synthesis of 5-bromoisoquinoline, chlorination at the 8-position can be achieved to produce 5-bromo-8-chloroisoquinoline (B1532089). chemicalbook.comcymitquimica.com This subsequent halogenation is performed using N-chlorosuccinimide (NCS) in sulfuric acid at controlled temperatures, typically ranging from 0°C to 80°C. NCS is a versatile reagent for the chlorination of aromatic compounds and can be activated in the presence of strong acids like trifluoromethanesulfonic acid or a mixture of boron trifluoride and water (BF₃-H₂O) to halogenate even deactivated aromatic systems. organic-chemistry.org

The synthesis of 5-bromo-8-chloroisoquinoline is a key step, as this intermediate can potentially be used in further synthetic transformations to access this compound.

A significant challenge in the halogenation of isoquinoline is the formation of dihalogenated byproducts, such as 5,8-dibromoisoquinoline. researchgate.netorgsyn.org The formation of these byproducts can be minimized through careful control of the stoichiometry of the halogenating agent and by employing a stepwise halogenation strategy. researchgate.netorgsyn.org For instance, using more than 1.1 equivalents of NBS for the synthesis of 5-bromoisoquinoline should be avoided as it leads to the formation of 5,8-dibromoisoquinoline, which is difficult to separate from the desired product. orgsyn.org Precise temperature control during direct bromination is also crucial to prevent polybromination.

One effective method involves the initial monobromination to 5-bromoisoquinoline, followed by purification, and then a subsequent nitration or chlorination step. google.comresearchgate.net This stepwise approach allows for greater control over the regioselectivity and reduces the formation of unwanted di- and polyhalogenated products.

Isoquinoline derivatives can also be synthesized from precursors that already contain some of the desired substituents, which can then be chemically modified.

An example of this approach is the synthesis of 8-amino-7-chloroisoquinoline from 7-chloro-8-nitroisoquinoline (B2962685). prepchem.com This transformation is achieved through the reduction of the nitro group to an amino group. The reaction involves heating a mixture of 7-chloro-8-nitroisoquinoline with zinc powder and acetic acid in a solution of ethanol (B145695) and water. prepchem.com The reaction mixture is then made alkaline with aqueous ammonium (B1175870) hydroxide (B78521) and extracted to yield the final product. prepchem.com

A summary of the reactants and conditions for this synthesis is provided in the table below.

| Starting Material | Reagents | Solvent | Reaction Condition | Product | Reference |

| 7-chloro-8-nitroisoquinoline | Zinc, Acetic Acid | Ethanol, Water | Heated on a steam bath for five minutes | 8-amino-7-chloroisoquinoline | prepchem.com |

Synthesis of Isoquinoline Derivatives from Other Precursors

Preparation of 4-chloroisoquinolines via Electrophilic Trapping

A notable strategy for the synthesis of 4-chloroisoquinolines involves the electrophilic trapping of lithiated intermediates. This method provides a direct route to introduce a chlorine atom at the C4 position of the isoquinoline core.

One approach begins with the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.govharvard.edu This reaction forms an intermediate that, upon treatment with a suitable electrophile, can be functionalized at the C4 position. nih.govharvard.edu For the specific introduction of a chlorine atom, hexachloroethane (B51795) serves as an effective electrophile. nih.govharvard.edu

The process involves the metalation of an o-tolualdehyde tert-butylimine, typically using a strong base like n-butyllithium in the presence of a ligand such as tetramethylethylenediamine (TMEDA), followed by condensation with a nitrile. nih.govharvard.edu The resulting eneamido anion intermediate is then quenched by adding the reaction mixture to a solution containing an excess of hexachloroethane at low temperatures, such as -78 °C. nih.govharvard.edu A subsequent work-up with trifluoroacetic acid yields the desired 4-chloroisoquinoline (B75444) product. harvard.edu The use of an excess of the electrophile is crucial to avoid the formation of 4,4'-biisoquinoline byproducts. nih.govharvard.edu

This methodology has been shown to be versatile, allowing for the synthesis of a variety of substituted 4-chloroisoquinolines by varying the starting o-tolualdehyde and nitrile precursors. nih.gov The reaction conditions, including the choice of base and the addition of additives like hexamethylphosphoramide (B148902) (HMPA), can be optimized to enhance the yield and efficiency of the C4-chlorination. nih.govharvard.edu

Another related method involves the direct lithiation of 1,3-dichloroisoquinoline (B189448) at the C4 position. researchgate.net The resulting lithium species can then be trapped with various electrophiles to produce 4-substituted-1,3-dichloroisoquinolines. researchgate.net

| Starting Material | Reagents and Conditions | Product | Reference |

| o-tolualdehyde tert-butylimine and benzonitrile | 1. n-BuLi, TMEDA; 2. Benzonitrile; 3. Hexachloroethane; 4. Trifluoroacetic acid | 4-Chloro-3-phenylisoquinoline | nih.govharvard.edu |

| 1,3-Dichloroisoquinoline | 1. LDA; 2. Electrophile | 4-Substituted-1,3-dichloroisoquinoline | researchgate.net |

Advanced Synthetic Transformations for Functionalization

Once the this compound scaffold is obtained, its further functionalization is often achieved through advanced synthetic transformations, with palladium-catalyzed cross-coupling reactions being of paramount importance. These reactions allow for the selective formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the chlorinated position.

Palladium catalysts are highly effective in mediating a range of cross-coupling reactions, enabling the introduction of diverse functional groups onto the isoquinoline core.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds, typically involving the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.comorganic-chemistry.orguwindsor.ca This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. organic-chemistry.orguwindsor.ca

In the context of this compound, the Suzuki-Miyaura coupling enables the introduction of aryl, heteroaryl, or vinyl substituents at the 8-position. The general catalytic cycle involves the oxidative addition of the chloro-substituted isoquinoline to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com

The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of palladium catalyst, ligands, base, and solvent. mdpi.comrsc.org A variety of palladium sources, such as Pd(OAc)₂, Pd₂(dba)₃, and palladium nanoparticles supported on various materials, have been successfully employed. organic-chemistry.orgmdpi.com The selection of phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding biaryl phosphines, is crucial for stabilizing the palladium catalyst and promoting the desired reactivity. organic-chemistry.orgacs.org

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| This compound | Arylboronic acid | Pd(OAc)₂ / Phosphine ligand, Base | 8-Arylisoquinoline | organic-chemistry.org |

| This compound | Vinylboronic acid | Pd₂(dba)₃ / Phosphine ligand, Base | 8-Vinylisoquinoline | organic-chemistry.org |

| This compound | Heteroarylboronic acid | Supported Pd nanoparticles, Base | 8-Heteroarylisoquinoline | mdpi.com |

The Heck reaction provides a direct method for the alkenylation of aryl halides, making it a valuable tool for introducing vinyl groups onto the 8-position of the isoquinoline ring. organic-chemistry.orgthermofisher.com This palladium-catalyzed reaction typically involves the coupling of an aryl or vinyl halide with an alkene in the presence of a base. organic-chemistry.orgthermofisher.comd-nb.info A key advantage of the Heck reaction is its excellent trans selectivity in many cases. organic-chemistry.org

The reaction mechanism generally proceeds through oxidative addition of the this compound to the palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the alkenylated isoquinoline product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst by the base. d-nb.inforsc.org

The success of the Heck reaction is dependent on factors such as the choice of palladium catalyst, ligand, base, and reaction temperature. organic-chemistry.orgd-nb.info While early protocols often required high temperatures, advancements in catalyst systems, including the use of phosphine-free catalysts and palladacycles, have enabled the reaction to proceed under milder conditions. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| This compound | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base | 8-Alkenylisoquinoline | organic-chemistry.org |

| This compound | Acrylate ester | Palladacycle catalyst, Base | 8-(Alkoxycarbonylvinyl)isoquinoline | organic-chemistry.org |

The Sonogashira coupling is the premier method for the formation of C(sp)-C(sp²) bonds, enabling the direct alkynylation of aryl halides. nih.govwikipedia.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt. wikipedia.orgbeilstein-journals.org

For this compound, the Sonogashira reaction allows for the introduction of an alkyne moiety at the 8-position. The catalytic cycle is thought to involve the oxidative addition of the this compound to the Pd(0) catalyst. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, affords the 8-alkynylisoquinoline and regenerates the active catalysts. beilstein-journals.org

The reaction conditions for the Sonogashira coupling are generally mild, and a variety of solvents and bases can be employed. lucp.net While the classic Sonogashira protocol utilizes a copper co-catalyst, copper-free variations have also been developed to circumvent issues associated with the use of copper. rsc.org

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base | 8-Alkynylisoquinoline | beilstein-journals.org |

| This compound | Phenylacetylene | Pd/C, CuI, PPh₃, Base | 8-(Phenylethynyl)isoquinoline | beilstein-journals.org |

Palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination, have become indispensable for the synthesis of arylamines. acs.orgtcichemicals.com These reactions allow for the formation of a bond between an aryl halide and a nitrogen-containing nucleophile, such as an amine, amide, or heterocycle. acs.orgsioc-journal.cn

In the functionalization of this compound, this methodology enables the introduction of various nitrogen-based substituents at the 8-position, providing access to a wide range of derivatives with potential applications in medicinal chemistry and materials science. acs.orgscience.gov The reaction typically employs a palladium catalyst in conjunction with a specialized ligand, often a bulky and electron-rich phosphine, and a strong base. acs.orgtcichemicals.com

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the this compound to the palladium(0) catalyst, followed by coordination of the nitrogen nucleophile and subsequent deprotonation by the base to form a palladium-amido complex. Reductive elimination then yields the 8-aminoisoquinoline (B1282671) derivative and regenerates the palladium(0) catalyst. acs.org

| Reactant 1 | Nitrogen Nucleophile | Catalyst System | Product Type | Reference |

| This compound | Primary or Secondary Amine | Pd₂(dba)₃ / Biarylphosphine ligand, Base | 8-(Alkyl/Aryl)aminoisoquinoline | acs.org |

| This compound | Amide | Pd(OAc)₂ / Josiphos-type ligand, Base | 8-Amidoisoquinoline | acs.org |

| This compound | Nitrogen Heterocycle (e.g., Pyrrole) | Pd catalyst, Ligand, Base | 8-(Heterocyclyl)isoquinoline | sioc-journal.cn |

Palladium-Catalyzed Cross-Coupling Reactions

Manganese-catalyzed Cross-coupling with Aryl and Alkylmagnesium Halides

Manganese-catalyzed cross-coupling reactions have emerged as a cost-effective and less toxic alternative to traditional palladium- or nickel-catalyzed methods for forming carbon-carbon bonds. organic-chemistry.orgmdpi.com This strategy is applicable to the coupling of organomagnesium reagents (Grignard reagents) with organic halides, including chloro-substituted heteroaromatics like this compound.

The general reaction involves treating an aryl or alkylmagnesium halide with this compound in the presence of a manganese salt, typically manganese(II) chloride (MnCl₂), as the catalyst. organic-chemistry.orgnih.gov These reactions can proceed stereospecifically, particularly with alkenyl halides, and are effective for a range of substrates. organic-chemistry.orgnih.gov While iron catalysis is more extensively studied, manganese salts have proven to be efficient catalysts for coupling reactions involving organomagnesium reagents. organic-chemistry.orgmdpi.com

The reaction conditions often involve using a catalytic amount of MnCl₂ in an ethereal solvent such as tetrahydrofuran (B95107) (THF). princeton.edu Reaction rates can be slow at room temperature but are often improved by heating. organic-chemistry.org The versatility of this method allows for the introduction of various aryl and alkyl substituents at the 8-position of the isoquinoline core, providing access to a diverse library of derivatives. Although some cross-coupling can occur without a separate catalyst, relying on the catalytic activity of manganese(II) itself, the addition of an iron co-catalyst can sometimes improve yield and selectivity. mdpi.com

Table 1: Manganese-catalyzed Cross-coupling of Organic Halides with Grignard Reagents

| Catalyst | Substrates | Reagent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| MnCl₂ (10%) | Alkenyl Halides | Aryl Grignard Reagents | THF, 50°C | Good yields of stereospecific cross-coupling products. | organic-chemistry.org |

| MnCl₂ | Aryl Halides | Grignard Reagents | THF, 30 min to 6 h | Formation of C(sp²)-C(sp²) bonds with activated aryl halides. | princeton.edu |

Nucleophilic Substitution Reactions

The chlorine atom at the 8-position of the this compound ring is susceptible to nucleophilic aromatic substitution (SNAᵣ). This reactivity provides a direct pathway for introducing a wide array of functional groups onto the isoquinoline scaffold. vulcanchem.comcymitquimica.com The electron-withdrawing nature of the isoquinoline ring system facilitates the attack of nucleophiles on the carbon atom bearing the chlorine substituent. vulcanchem.com

A variety of nucleophiles can be employed in these reactions, including:

Amines: Reaction with primary or secondary amines leads to the formation of 8-aminoisoquinoline derivatives.

Thiols: Thiolates can displace the chloride to yield 8-thioether-substituted isoquinolines.

Alkoxides and Phenoxides: Treatment with alkoxides or phenoxides produces the corresponding 8-alkoxy or 8-aryloxy isoquinolines.

These substitution reactions are foundational for the synthesis of more complex molecules. For instance, 5-Bromo-8-chloroisoquinoline can undergo nucleophilic substitutions, highlighting that the chloro-substituent is a viable leaving group. cymitquimica.com The reactivity at this position makes this compound a valuable intermediate in organic synthesis. vulcanchem.comcymitquimica.com In related systems, such as 4-chloro-8-methylquinolin-2(1H)-one, the 4-chloro group readily undergoes substitution with nucleophiles like hydrazino, azido, and amino groups, demonstrating the general utility of this reaction type for chloro-substituted aza-heterocycles. mdpi.com

C-H Functionalization Strategies

Direct C-H functionalization has become a powerful tool in organic synthesis, offering an atom- and step-economic alternative to traditional cross-coupling reactions that require pre-functionalized substrates. pitt.eduuniv-rennes.fr For this compound, C-H functionalization strategies enable the selective introduction of new substituents at various positions on the carbocyclic or heterocyclic ring.

These transformations are typically mediated by transition-metal catalysts (e.g., palladium, rhodium, cobalt, ruthenium) that can activate otherwise inert C-H bonds. univ-rennes.frresearchgate.netrsc.org The regioselectivity of the reaction is often controlled by directing groups present on the substrate or by the inherent electronic properties of the isoquinoline ring. researchgate.net

Key C-H functionalization strategies applicable to the isoquinoline framework include:

C-H Arylation/Alkenylation: Direct coupling of C-H bonds with aryl or alkenyl halides.

C-H Amination: Introduction of an amino group at a C-H position, which can be achieved through catalytic nitrene insertion or C-H activation/amination pathways. rsc.orgnih.gov This can involve the generation of highly electrophilic nitrogen-centered radicals that react selectively with nucleophilic positions on an aromatic ring. youtube.com

C-H Annulation: Formation of new rings by activating a C-H bond and coupling it with a bifunctional partner like an alkyne. researchgate.net

For example, cobalt catalysts have been used for the selective C-8 functionalization of quinoline (B57606) N-oxides, which are electronically similar to isoquinolines. rsc.org Furthermore, photo/electrocatalysis represents a green and efficient approach for the selective C-H functionalization of related scaffolds like 8-aminoquinolines. rsc.org These modern methods provide pathways to novel this compound derivatives that are inaccessible through classical methods.

Derivatization via Reduction of Nitro Groups to Amines

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. masterorganicchemistry.com This reaction can be applied to derivatives of this compound that bear a nitro substituent, converting a strongly deactivating group into a versatile activating amino group. masterorganicchemistry.com The resulting amino-8-chloroisoquinoline can then serve as a precursor for a wide range of further derivatizations.

Several reliable methods are available for this reduction:

Metal-Acid Systems: The classical approach involves using an easily oxidized metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid. masterorganicchemistry.comgoogle.com Zinc powder in a neutral aqueous medium with chelating ethers has also been reported as a mild and efficient method. researchgate.net

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C), platinum, or Raney nickel. masterorganicchemistry.com It is often preferred for its clean reaction profile and can be conducted at neutral pH, which is advantageous for acid-sensitive substrates. masterorganicchemistry.com

The reduction proceeds through nitroso and N-hydroxylamine intermediates before yielding the final amine. nih.gov This transformation is highly chemoselective, often leaving other reducible functional groups like esters, ketones, and even the chloro-substituent intact under carefully controlled conditions. researchgate.netorganic-chemistry.org

Table 2: Common Methods for Aromatic Nitro Group Reduction

| Reagents | Conditions | Advantages | Reference |

|---|---|---|---|

| Fe, Sn, or Zn with H⁺ (e.g., HCl) | Acidic | Cost-effective and widely applicable. | masterorganicchemistry.com |

| H₂, Pd/C (or Pt, Ni) | Neutral pH | Clean reaction, good for acid-sensitive substrates. | masterorganicchemistry.com |

| Fe/CaCl₂ | Transfer hydrogenation | Good for sensitive functional groups. | organic-chemistry.org |

Scale-Up Considerations and Process Optimization in this compound Synthesis

Transitioning the synthesis of this compound from a laboratory setting to a larger, industrial scale requires careful process optimization to ensure safety, cost-effectiveness, consistency, and high yield. asischem.compharmtech.com A scalable synthesis for this compound has been reported, demonstrating its feasibility for larger-scale production. d-nb.info

Key considerations for scale-up and optimization include:

Synthetic Route Selection: The chosen route should be robust, reproducible, and utilize cost-effective and readily available starting materials and reagents. asischem.com For example, a synthesis using an inexpensive agent like trichloroisocyanuric acid (TCCA) was reported to be successful. d-nb.info

Process Parameter Optimization: Critical process parameters such as temperature, reaction time, and reagent stoichiometry must be finely tuned. pharmtech.com For related heterocyclic compounds, the use of continuous flow reactors has been employed to maintain consistent quality and improve yields. vulcanchem.com

Solvent and Catalyst Efficiency: Solvents should be selected to maximize yield, facilitate product isolation, and minimize waste. vulcanchem.com The efficiency and cost of catalysts are paramount, with a focus on minimizing catalyst loading and enabling easy removal or recycling.

Purification and Isolation: The workup and purification procedures must be scalable. Methods like extraction at different pH levels can be used to separate products with different basicities, which is a practical approach for large-scale purification. d-nb.info

Safety and Environmental Impact: A thorough risk assessment is necessary to manage potential hazards associated with reagents and reaction conditions. Green chemistry principles, such as reducing waste and using less hazardous substances, should be integrated into the process design. vulcanchem.com

By systematically addressing these factors, a synthetic process for this compound can be developed that is not only efficient at the bench but also viable for commercial production. asischem.comnih.gov

Medicinal Chemistry Applications of 8 Chloroisoquinoline Analogues

Drug Discovery and Development Programs

The quinoline (B57606) and isoquinoline (B145761) frameworks are considered "privileged scaffolds" in medicinal chemistry, forming the core of numerous compounds developed for a range of therapeutic applications, including cancer treatment. cymitquimica.comnih.gov Derivatives of 8-chloroisoquinoline serve as crucial intermediates in the synthesis of complex, biologically active molecules.

One notable example that emerged from research into halogenated isoquinolines is N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide, also known as CKI-7. This compound was identified as a selective inhibitor of Casein Kinase I (CKI), an enzyme implicated in various cellular processes. ijmphs.com The development of such specific inhibitors highlights the utility of the substituted chloroisoquinoline scaffold in designing targeted therapies. Programs focusing on kinase inhibition have frequently utilized quinoline and isoquinoline cores to develop potent agents against cancer. nih.govijmphs.com

Furthermore, research programs have synthesized and evaluated libraries of related compounds, such as 6-chloro-7-arylamino-5,8-isoquinolinediones, to assess their cytotoxic potential and mechanisms of action, contributing to the broader effort of developing isoquinoline-based anticancer agents. researchgate.net These studies underscore the role of the chloroisoquinoline core in generating novel candidates for oncology drug development pipelines.

Pharmacological Activities and Mechanisms of Action

Analogues of this compound have demonstrated a range of pharmacological activities, with a significant focus on their anticancer potential. Their mechanisms of action often involve the modulation of fundamental cellular processes that are typically dysregulated in cancer, such as cell proliferation, apoptosis, and intracellular signaling.

The anticancer properties of chloroisoquinoline analogues are attributed to their ability to interfere with the life cycle of cancer cells, leading to cell death and the inhibition of tumor growth.

A key mechanism for the anticancer activity of chloroisoquinoline analogues is the induction of apoptosis, or programmed cell death. For instance, Seriniquinone (SQ1), an amino-isoquinoline-5,8-dione analogue, and its synthetic counterpart SQ2 have been shown to induce cell death in melanoma cells. mdpi.com This apoptotic response is evidenced by the detection of classic molecular markers, including the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1) and caspase-3. mdpi.com Similarly, studies on related halogenated quinolines, such as 5-Bromo-8-chloroquinoline, indicate they can inhibit cell proliferation and trigger apoptosis.

The antiproliferative effects of these compounds are often a result of cell cycle arrest. For example, some quinoline derivatives have been found to cause an arrest in the G1 phase of the cell cycle, preventing the cells from proceeding to DNA synthesis and division. nih.gov Overexpression of anti-apoptotic proteins like Bcl-2 can block the apoptosis induced by some of these compounds, confirming the involvement of this critical cell death pathway. nih.gov

The anticancer effects of this compound analogues are often rooted in their ability to modulate key intracellular signaling pathways that control cell growth, survival, and death. Natural products and their synthetic derivatives are known to target multiple dysregulated pathways in cancer, including the PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT pathways. oaepublish.comnih.govresearchgate.net

A specific derivative, N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide (CKI-7), directly targets and inhibits Casein Kinase I, disrupting the signaling cascades dependent on this enzyme. ijmphs.com In a related example, a novel 8-hydroxyquinoline (B1678124) derivative was found to induce cell death in breast cancer cells partly through the activation of the extracellular signal-regulated kinase (ERK) pathway, which subsequently led to endoplasmic reticulum (ER) stress and a form of cell death known as paraptosis. nih.gov The ability of these scaffolds to interact with and modulate the activity of critical kinases and other signaling proteins is central to their therapeutic potential.

Analogues of this compound have demonstrated significant cytotoxic activity against a variety of human cancer cell lines, with notable efficacy against breast cancer and melanoma. For example, 7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine was reported to have significant cytotoxic effects against breast cancer cells at micromolar concentrations.

Derivatives featuring a 5,8-isoquinolinedione core have also shown potent activity. Seriniquinone, a naturally occurring amino-isoquinoline-5,8-dione, exhibited potent cytotoxicity against a panel of melanoma cell lines, with half-maximal inhibitory concentration (IC₅₀) values in the nanomolar to low micromolar range. mdpi.com Synthetic 6-chloro-7-arylamino-5,8-isoquinolinediones were also found to be potent cytotoxic agents against several human cancer cell lines, including the MCF-7, T47D, and MDA-MB-231 breast cancer lines. researchgate.net

| Compound/Analogue Class | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) |

| Seriniquinone (SQ1) | SK-MEL-19 | Melanoma | 0.06 |

| Seriniquinone (SQ1) | SK-MEL-147 | Melanoma | 0.4 |

| Seriniquinone (SQ1) | SK-MEL-28 | Melanoma | 0.5 |

| Seriniquinone (SQ1) | MM200 | Melanoma | 1.4 |

| Seriniquinone (SQ1) | MCF7 | Breast Adenocarcinoma | 3.3 |

| 6-chloro-7-arylamino-5,8-isoquinolinediones | MCF-7 | Breast Cancer | Potent Activity |

| 6-chloro-7-arylamino-5,8-isoquinolinediones | T47D | Breast Cancer | Potent Activity |

| 6-chloro-7-arylamino-5,8-isoquinolinediones | MDA-MB-231 | Breast Cancer | Potent Activity |

| 7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine | Breast Cancer Cells | Breast Cancer | Significant Cytotoxicity |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from multiple studies. mdpi.comresearchgate.net Note: "Potent Activity" and "Significant Cytotoxicity" are reported where specific IC₅₀ values were not provided in the source material.

A key strategy in modern cancer drug discovery is the targeted inhibition of specific enzymes that are essential for the growth and survival of cancer cells. nih.govmdpi.com The quinoline and isoquinoline scaffolds have been instrumental in the development of numerous enzyme inhibitors. nih.gov

A prominent example derived from this structural class is N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide (CKI-7), which was developed as a potent and selective inhibitor of Casein Kinase I (CKI). ijmphs.com CKI is involved in regulating numerous cellular processes, and its inhibition can disrupt cancer cell function.

Additionally, a series of 6-chloro-7-arylamino-5,8-isoquinolinediones were shown to modulate the activity of NAD(P)H: quinone oxidoreductase (NQO1). researchgate.net NQO1 is an enzyme that can be overexpressed in certain tumors and is involved in cellular protection against oxidative stress; its modulation can alter the sensitivity of cancer cells to treatment. The ability of chloroisoquinoline analogues to specifically target enzymes like kinases and oxidoreductases is a cornerstone of their anticancer potential. ijmphs.comresearchgate.net

Anticancer Potential

DNA Topoisomerase II Inhibitory Activity

DNA topoisomerases are essential enzymes that regulate the topology of DNA, making them critical targets for anticancer therapies. nih.gov Analogues of this compound have been investigated for their ability to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and cell division.

Research has shown that substituted chloroisoquinolinediones and their cyclized derivatives, pyrido[3,4-b]phenazinediones, exhibit inhibitory activity against topoisomerase II. nih.gov In a plasmid cleavage assay, most of these synthesized compounds demonstrated topoisomerase II inhibition, with activity ranging from 28-100% at a concentration of 200 µM. nih.gov Notably, these compounds were found to be inactive against topoisomerase I at the same concentration, indicating a degree of selectivity. nih.gov One of the most potent compounds, a pyrido[3,4-b]phenazinedione derivative, exhibited an IC₅₀ value of 0.082 µM for topoisomerase II inhibition. nih.gov This highlights the potential of the isoquinoline-5,8-dione (B3342986) core, which can be derived from this compound precursors, as a scaffold for developing new topoisomerase II inhibitors.

Antimicrobial Properties

The quinoline and isoquinoline cores are known for their diverse biological activities, including antibacterial properties. nih.gov Derivatives of this compound have shown varied efficacy against both Gram-positive and Gram-negative bacteria. The introduction of different substituents onto the this compound framework allows for the modulation of antibacterial potency. For instance, a series of novel quinoline derivatives, which share structural similarities with isoquinolines, were synthesized and tested against a panel of bacteria. One hybrid compound, in particular, demonstrated significant effects against most of the tested Gram-positive and Gram-negative strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 µg/mL. mdpi.com This suggests that the strategic modification of the core structure is crucial for enhancing broad-spectrum antibacterial activity.

| Compound Type | Bacterial Strains | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Quinolone Coupled Hybrid (5d) | Gram-positive and Gram-negative strains | 0.125–8 | mdpi.com |

In addition to antibacterial effects, isoquinoline alkaloids have been evaluated for their antifungal properties. researchgate.net Studies on various halo-substituted 8-quinolinols, which are structurally related to 8-chloroisoquinolines, have demonstrated notable antifungal activity against a range of fungi, including Aspergillus niger, Trichoderma viride, and Trichophyton mentagrophytes. researchgate.net While some isoquinoline alkaloids showed no significant antibacterial effects, they exhibited considerable antifungal activity, with some compounds being effective at concentrations as low as 8 µg/mL. researchgate.net The antifungal activity is influenced by the position and nature of the halogen substituent on the quinoline or isoquinoline ring. researchgate.net For example, a comparison of iodo-8-quinolinols revealed that the 6-iodo isomer was the most active against the tested fungi. researchgate.net This indicates that the this compound scaffold could serve as a valuable starting point for the development of novel antifungal agents.

The antimicrobial action of quinoline and isoquinoline derivatives often involves targeting fundamental bacterial processes. A primary mechanism is the inhibition of bacterial DNA synthesis. nih.govnih.gov These compounds can target and inhibit type II topoisomerases, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. nih.govnih.gov By stabilizing the complex between the enzyme and DNA, they block the replication fork, leading to breaks in the DNA and ultimately bacterial cell death. youtube.com Molecular docking studies on certain quinoline derivatives have suggested that they might target both bacterial LptA and Topoisomerase IV proteins, contributing to a broad-spectrum antibacterial effect. mdpi.com Another proposed mechanism is the disruption of cell membrane integrity, which would compromise the essential functions of the bacterial cell envelope. mdpi.com

Potential as Antifungal Agents

Enzyme Inhibition and Activation (e.g., NAD(P)H: quinone oxidoreductase (NQO1), Protein Kinases)

Analogues of this compound have been shown to interact with various enzymes, acting as either inhibitors or activators. One such enzyme is NAD(P)H: quinone oxidoreductase 1 (NQO1), a flavoprotein that plays a role in detoxification and has been implicated in cancer therapy. researchgate.netnih.gov Studies on 6-chloro-7-arylamino-5,8-isoquinolinediones found that these compounds could act as modulators of NQO1 activity. researchgate.net The 5,8-quinolinedione (B78156) and 5,8-isoquinolinedione structures were shown to affect the reduction potential by NQO1. researchgate.net

Protein kinases are another important class of enzymes targeted by quinoline and isoquinoline derivatives. nih.gov Certain novel quinoline derivatives have been evaluated for their inhibitory activity against Pim-1 kinase, a serine/threonine kinase involved in cell proliferation and survival. nih.gov The results indicated that specific compounds exhibited moderate inhibitory activity against this kinase, suggesting that the quinoline scaffold can be a basis for designing new protein kinase inhibitors. nih.gov

| Compound Class | Enzyme Target | Observed Effect | Reference |

|---|---|---|---|

| 6-chloro-7-arylamino-5,8-isoquinolinediones | NQO1 | Modulators of enzyme activity | researchgate.net |

| Novel quinoline derivatives | Pim-1 kinase | Moderate inhibitory activity | nih.gov |

Other Biological Activities (e.g., anti-inflammatory)

The isoquinoline and quinoline ring systems are present in many alkaloids that possess anti-inflammatory properties. mdpi.com The anti-inflammatory potential of derivatives related to this compound has been an area of interest. nih.gov The mechanism of action for the anti-inflammatory effects of these types of compounds can be diverse, including the inhibition of key inflammatory mediators. For example, extracts from Litsea cubeba, which contain isoquinoline alkaloids, have been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-induced macrophages. frontiersin.org Some alkaloids exert their effects by suppressing the NF-κB signaling pathway, a crucial regulator of the inflammatory response. frontiersin.org The broad range of biological effects reported for alkaloids, including anti-inflammatory activity, underscores the therapeutic potential of the this compound scaffold. mdpi.com

Structure-Activity Relationship (SAR) Studies for this compound Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For the this compound scaffold, these studies provide critical insights into the interactions with biological targets, guiding the design of more potent and selective analogues.

Impact of Halogen Substituents on Biological Activity

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. In the context of the isoquinoline scaffold, the type and position of the halogen substituent can have a profound impact on biological activity.

The presence of a chlorine atom, as in this compound, can significantly influence the molecule's electronic distribution and its ability to interact with biological targets. vulcanchem.com Halogen substituents can enhance the chemical reactivity and biological interactions of the parent compound. For instance, the introduction of a chlorine atom can be crucial for the biological activity of a compound. eurochlor.org The effect of a chlorine atom has been noted for its noteworthy impact on the antibacterial activity of certain heterocyclic compounds. nih.gov In isoquinoline sulfonamides, which act as protein kinase inhibitors, selectivity is achieved primarily through interactions with substituents at positions like 5 and 8. nih.gov

Different halogens can impart distinct properties. While chlorine can help stabilize aromatic π-systems, other halogens like bromine can enhance lipophilicity, which may improve membrane permeability. The conscious design and selection of halogen substituents are vital, as increasing the atomic mass of the halogen can sometimes improve the biological activity of a derivative. rsc.org Research on halogenated heterocycles has shown them to be attractive targets in pharmaceutical research, with many developed as competitive inhibitors for various therapeutic applications.

| Halogen | Key Physicochemical Contribution | Potential Biological Impact | Example Context |

|---|---|---|---|

| Chlorine (Cl) | Strongly electron-withdrawing; can form halogen bonds and stabilize aromatic systems. vulcanchem.com | Can be crucial for activity and selectivity against specific targets like protein kinases. eurochlor.orgnih.gov | Used in kinase inhibitors and antibacterial agents. nih.govnih.gov |

| Bromine (Br) | Increases lipophilicity and molecular weight; acts as a good leaving group in synthesis. | May enhance cell membrane penetration; can alter selectivity profiles. | Used to create derivatives with unique reactivity for further modification. |

| Fluorine (F) | Small size, high electronegativity; can block metabolic sites and alter pKa. | Can improve metabolic stability and binding affinity; may switch selectivity between related enzymes. | Commonly used in metabolic "blocking" strategies. |

Positional Isomerism and its Influence on Reactivity and Biological Profile

Positional isomerism, which concerns the different placement of substituents on a core scaffold, is a critical factor that dictates the reactivity and biological profile of isoquinoline derivatives. fiveable.mesolubilityofthings.com Molecules with the same chemical formula but different substituent positions can exhibit vastly different physical properties, chemical reactivity, and biological activities. fiveable.mesolubilityofthings.com

The position of the chlorine atom on the isoquinoline ring significantly affects the molecule's electronic environment and steric properties. vulcanchem.com For example, the reactivity of This compound-1-carbonitrile (B1471815) is largely determined by the chlorine at the C-8 position and the nitrile group at the C-1 position, which create a specific electronic distribution and allow for nucleophilic aromatic substitution reactions at the chlorine-bearing position. vulcanchem.com The specific positioning of functional groups is crucial, as it provides valuable insights into structure-activity relationships. vulcanchem.com

Research comparing different brominated isoquinoline isomers has shown that the bromine position dramatically influences properties like melting point and synthetic reactivity. For instance, 8-bromoisoquinoline (B29762) has a distinct reactivity profile compared to isomers where the bromine is at the 5-, 6-, or 7-position. This principle extends to biological activity, where the location of a substituent can determine receptor binding affinity and therapeutic efficacy. fiveable.me Studies on other heterocyclic systems have demonstrated that a change in substituent position can result in more than a twofold difference in performance or activity, highlighting the delicate modulating effect of positional isomerism. rsc.org This is also observed in complex domino reactions where the reactivity is dictated by the position of ortho-substituted groups. rsc.org

| Compound | Position of Halogen | Observed Property/Activity | Reference |

|---|---|---|---|

| This compound-1-carbonitrile | Cl at C-8 | The C-Cl bond is susceptible to nucleophilic aromatic substitution, making it a versatile synthetic handle. | vulcanchem.com |

| 1-Chloroisoquinoline-8-carbaldehyde | Cl at C-1 | Features unique electronic distribution and reactivity patterns due to the C-1 chlorine and C-8 carbaldehyde. | vulcanchem.com |

| 8-Bromoisoquinoline | Br at C-8 | Has a unique reactivity profile distinct from 5-, 6-, or 7-bromo isomers. Melting point of a related methoxy (B1213986) derivative is 61-67°C. | |

| 5-Bromoisoquinoline (B27571) | Br at C-5 | Different physical properties and reactivity compared to the 8-bromo isomer. Melting point is 83-87°C. |

Derivatization Strategies to Enhance Potency, Selectivity, and Pharmacokinetic Profiles

Derivatization of a lead compound like this compound is a key strategy in medicinal chemistry to optimize its drug-like properties. nih.gov These strategies aim to improve potency, enhance selectivity for the desired biological target over off-targets, and refine pharmacokinetic characteristics such as absorption, distribution, metabolism, and excretion (ADME). researchgate.net

Common derivatization involves introducing various functional groups onto the isoquinoline core. The 8-chloro position itself can be a site for modification, for example, through nucleophilic substitution reactions where the chlorine is replaced by other groups. Other positions on the ring can also be functionalized to explore new interactions with the target protein.

Strategies often include:

Introduction of Chromophores or Fluorophores : While primarily for analytical purposes, these strategies demonstrate how to add bulky groups that can also serve to probe binding pockets. nih.gov

Addition of Basic or Acidic Moieties : Incorporating groups like amines or carboxylic acids can improve solubility and provide new hydrogen bonding opportunities. For example, the synthesis of isoquinoline derivatives as CRTH2 antagonists involved adding various side chains to a core structure, leading to compounds with high potency. jst.go.jp

Ring Annulation : Fusing additional rings to the isoquinoline scaffold can create more rigid structures with potentially higher affinity and selectivity. The synthesis of pyrido[3,4-b]phenazinediones from chloroisoquinolinediones resulted in compounds with greater cytotoxic potential. nih.gov

Coupling Reactions : Modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) allow for the attachment of a wide variety of aryl and heteroaryl groups, significantly expanding the chemical space around the this compound scaffold. mdpi.com

These modifications can lead to compounds with improved biological profiles, such as enhanced cell permeability or increased metabolic stability. researchgate.netnih.gov

| Starting Scaffold Type | Derivatization Strategy | Resulting Compound Type | Improvement Goal |

|---|---|---|---|

| 1-Chloroisoquinoline (B32320) | Addition of a methylene (B1212753) linker and various terminal groups. | Potent and selective CRTH2 antagonists. | Enhance potency and oral activity. jst.go.jp |

| 6,7-Dichloroisoquinoline-5,8-dione | Cyclization with sodium azide. | Pyrido[3,4-b]phenazinediones. | Increase cytotoxic potential against cancer cell lines. nih.gov |

| 3-Chloroisoquinoline | Buchwald-Hartwig amination followed by reaction with a nitropyridine. | A p70S6Kβ kinase inhibitor. | Develop novel kinase inhibitors. mdpi.com |

| 1-Chloroisoquinoline-5-nitro | Reduction of nitro group, followed by coupling with 4-chloro-8-nitroquinoline. | Quinolinylaminoisoquinoline bioisosteres. | Develop selective RAF1 kinase inhibitors. jst.go.jp |

Scaffold Hopping as a Strategy for Novel Chemotypes and Improved Properties

Scaffold hopping is an advanced drug design strategy where the core molecular structure (the scaffold) of a known active compound is replaced with a structurally different core, while maintaining or improving the desired biological activity. nih.govbhsai.org This approach is used to discover novel chemotypes, escape patent-protected chemical space, and overcome issues with the original scaffold, such as poor pharmacokinetic properties or toxicity. biosolveit.de

Starting from an this compound-based lead, medicinal chemists can use computational and synthetic methods to identify and create new scaffolds that preserve the spatial arrangement of key pharmacophoric features. biosolveit.de For example, a study successfully used scaffold hopping to design novel Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov They proposed replacing a known EGFR inhibitor scaffold with a 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one core, leading to the discovery of new, potent inhibitors. nih.gov

Another related strategy, termed "scaffold morphing," was used to evolve potent and selective CHK1 inhibitors. nih.gov This involved systematically modifying a pyrimidine-based scaffold, which could conceptually be hopped to or from an isoquinoline scaffold, to optimize interactions within the kinase binding site. nih.gov The goal is to find a novel core that not only fits the target but also possesses improved drug-like properties. bioengineer.org Scaffold hopping can range from small changes, like replacing one heterocyclic ring with another (e.g., isoquinoline to quinoline or cinnoline), to more drastic replacements of the entire core structure. nih.govacs.org

| Original Scaffold Class | Hopping Strategy | Novel Scaffold Class | Biological Target | Reference |

|---|---|---|---|---|

| Known EGFR Inhibitors | Replace core with a novel isoquinolinone scaffold. | 2-Aryl-8-hydroxy-isoquinolin-1(2H)-ones. | EGFR Tyrosine Kinase. | nih.gov |

| Pyrimidine-based inhibitors | Structure-guided "scaffold morphing". | Imidazo[4,5-c]pyridines and Isoquinolines. | CHK1 Kinase. | nih.gov |

| Quinazoline scaffold | Heterocycle replacement to test nitrogen positioning. | Isoquinolines, Cinnolines, Phthalazines. | Protozoan Parasites. | acs.org |

Computational Chemistry and Cheminformatics in 8 Chloroisoquinoline Research

Applications of Computational Chemistry in Drug Design and Discovery

Computational chemistry serves as a powerful tool in the rational design of novel therapeutic agents based on the 8-chloroisoquinoline framework. By simulating molecular interactions and predicting properties, researchers can prioritize compounds for synthesis and testing, thereby accelerating the drug discovery pipeline.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. plos.orgdergipark.org.trjapsonline.comsemanticscholar.org It is instrumental in predicting the chemical reactivity and electronic characteristics of molecules like this compound. DFT calculations allow for the determination of various molecular properties that govern how a molecule interacts with others.

A key application of DFT is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. scirp.org A smaller energy gap suggests higher reactivity. scirp.org

For instance, in a study on the related molecule 1-chloroisoquinoline (B32320), DFT calculations at the B3LYP/6-31+G(d,p) level were used to determine its electronic properties. researchgate.net While specific DFT studies focused solely on this compound are limited in publicly available literature, the principles and outcomes from studies on isomers like 1-chloroisoquinoline are highly informative. Such studies calculate global reactivity descriptors, which provide a quantitative measure of chemical reactivity.

Table 1: Global Reactivity Descriptors for 1-Chloroisoquinoline (Calculated via DFT)

| Descriptor | Value | Significance |

|---|---|---|

| HOMO Energy | -6.89 eV | Electron-donating ability |

| LUMO Energy | -1.32 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 5.57 eV | Chemical reactivity and stability |

| Electronegativity (χ) | 4.105 eV | Ability to attract electrons |

| Chemical Hardness (η) | 2.785 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 3.02 eV | Propensity to accept electrons |

Data derived from a study on 1-chloroisoquinoline, which serves as an illustrative example for the capabilities of DFT analysis on chloroisoquinoline isomers. researchgate.net

These descriptors help in understanding the sites within the molecule that are most susceptible to electrophilic or nucleophilic attack, guiding the synthesis of new derivatives. scilit.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. chemrj.org This method is fundamental in structure-based drug design for estimating the binding affinity and interaction patterns between a potential drug molecule and its biological target. dergipark.org.trnih.gov

In the context of this compound, docking studies would involve placing the molecule into the active site of a target protein implicated in a disease process. The docking algorithm then samples numerous possible conformations and orientations (poses) of the ligand and scores them based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. chemrj.org

While specific docking studies featuring this compound are not widely published, research on analogous structures highlights the utility of this method. For example, a study on 2,4-disubstituted quinoline (B57606) derivatives as potential anti-tuberculosis agents used molecular docking to evaluate their binding to the Mycobacterium tuberculosis receptor LipB. dergipark.org.tr The results revealed a correlation between the calculated binding affinities and the experimentally observed inhibitory activity. dergipark.org.tr Similarly, derivatives of 4-chlorophenylazoquinoline were docked against a protein associated with Alzheimer's disease to predict their binding modes and affinity. utripoli.edu.ly

Table 2: Example Molecular Docking Results for Quinoline Derivatives against LipB Receptor

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Ligand 8 | -15.4 | Not specified |

| Ligand 17 | -18.5 | Not specified |

| Isoniazid (Standard) | -14.6 | Not specified |

This table illustrates typical data from a molecular docking study on quinoline derivatives, showcasing how binding affinities are used to rank potential inhibitors against a standard drug. dergipark.org.tr

Such studies demonstrate how molecular docking can effectively screen libraries of isoquinoline-based compounds to identify promising candidates for further development. dergipark.org.trutripoli.edu.ly

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-protein complex. ebsco.comwikipedia.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, offering insights into the conformational flexibility of both the ligand and the protein, and the stability of their interactions. nih.gov

An MD simulation of an this compound derivative docked into a target protein would reveal how the ligand settles into the binding pocket, the stability of key hydrogen bonds, and the influence of surrounding water molecules. wikipedia.orgnih.gov These simulations can uncover conformational changes in the protein upon ligand binding, which may be crucial for its biological function. ebsco.com The trajectories generated by MD simulations allow for the calculation of binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. rsc.org

Quantum chemical calculations are essential for determining the three-dimensional structure and predicting the spectroscopic properties of molecules like this compound with high accuracy. yukiozaki.com These methods can calculate optimized molecular geometries, bond lengths, and bond angles.

Furthermore, these calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. A study on 1-chloroisoquinoline demonstrated a strong correlation between the vibrational frequencies calculated using DFT (B3LYP/6-31+G(d,p)) and the experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net This agreement validates the accuracy of the computational model and allows for the confident assignment of vibrational modes. researchgate.netresearchgate.net

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 1-Chloroisoquinoline

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (DFT) |

|---|---|---|---|

| C-H stretch | 3060 | 3058 | 3065 |

| C=N stretch | 1622 | 1624 | 1628 |

| C=C stretch | 1581 | 1580 | 1585 |

| C-Cl stretch | 765 | 766 | 768 |

Data derived from a study on 1-chloroisoquinoline, illustrating the predictive power of quantum chemical calculations for spectroscopic analysis. researchgate.net

Such analyses provide a fundamental understanding of the molecule's structural and vibrational characteristics, which is crucial for its identification and for studying its interactions.

Computational methods are widely used to predict the physicochemical properties of molecules, which are critical for their behavior in biological systems. For this compound, key properties include its acidity (pKa), and electronic parameters like HOMO and LUMO energies.

The pKa value indicates the extent of ionization of a molecule at a given pH, which affects its solubility, membrane permeability, and binding to targets. The predicted pKa for this compound is approximately 4.63, suggesting it is a weak base. echemi.comchemicalbook.com

The HOMO and LUMO energies, as calculated by methods like DFT, are fundamental electronic properties. scirp.org The energy of these frontier orbitals and their energy gap (ΔE = E_LUMO - E_HOMO) are strong indicators of a molecule's chemical reactivity and its potential to participate in charge-transfer interactions. wuxibiology.com A lower HOMO-LUMO gap generally implies higher reactivity. scirp.org

Table 4: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Method/Source |

|---|---|---|

| Molecular Formula | C₉H₆ClN | - |

| Molecular Weight | 163.61 g/mol | - |

| pKa | 4.63 ± 0.23 | Prediction |

| XLogP3 | 2.7 | Prediction |

| HOMO Energy | -6.646 eV* | DFT (B3LYP/6-31+G(d,p)) |

| LUMO Energy | -1.816 eV* | DFT (B3LYP/6-31+G(d,p)) |

| HOMO-LUMO Gap | 4.83 eV* | DFT (B3LYP/6-31+G(d,p)) |

*HOMO/LUMO data is for the parent compound quinoline and serves as a close approximation for discussing the electronic properties of its derivatives. scirp.org

Quantum Chemical Calculations for Molecular Geometry and Spectroscopic Properties

Cheminformatics Approaches

Cheminformatics applies computational and informational techniques to a broad range of chemical problems, from storing and retrieving chemical information to predicting the properties and activities of compounds. amazon.com For isoquinoline (B145761) research, cheminformatics is vital for managing large datasets of compounds and for building predictive models.

One of the most significant applications is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.comjapsonline.com For isoquinoline derivatives, QSAR models have been developed to predict their inhibitory activity against various targets, such as the aldo-keto reductase 1C3 (AKR1C3) enzyme. japsonline.comjapsonline.com These models use calculated molecular descriptors (e.g., electronic, steric, and topological properties) to predict the activity of new, untested compounds, thereby guiding the design of more potent molecules. japsonline.comresearchgate.net

Cheminformatics also plays a crucial role in the design and analysis of chemical libraries. dntb.gov.uaresearchgate.net Virtual libraries of this compound derivatives can be enumerated by adding various substituents at different positions on the isoquinoline core. These virtual compounds can then be subjected to high-throughput virtual screening, where they are filtered based on predicted drug-like properties (e.g., Lipinski's rule of five) and then docked into a biological target to identify potential hits. dntb.gov.uawordpress.com This approach allows for the efficient exploration of a vast chemical space to find novel drug candidates. amazon.com

Virtual Screening of Chemical Libraries for this compound Analogues

Virtual screening (VS) is a powerful computational technique used in the early stages of drug discovery to identify promising lead compounds from large databases of small molecules. medchemexpress.comceu.es This method can be broadly categorized into ligand-based and structure-based approaches. ceu.es Ligand-based virtual screening (LBVS) relies on the knowledge of known active molecules to identify others with similar properties, while structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the biological target. ceu.esresearchgate.net

In the context of this compound, virtual screening can be employed to search for analogues with potential therapeutic applications. For instance, a virtual screening workflow could be designed to identify this compound derivatives that are likely to bind to a specific enzyme or receptor. This process typically involves several steps, starting with the preparation of a compound library, followed by docking simulations to predict the binding affinity of each molecule to the target protein. researchgate.net The results are then scored and ranked to select the most promising candidates for further experimental validation. researchgate.net

A hypothetical virtual screening campaign for this compound analogues targeting a specific kinase, for example, might involve the following stages:

Target Selection and Preparation: The three-dimensional structure of the target kinase is obtained from a protein database or generated through homology modeling.

Library Generation: A virtual library of this compound analogues is created by modifying the core structure with various substituents at different positions.

Molecular Docking: The library of analogues is docked into the ATP-binding site of the kinase to predict their binding modes and affinities.

Hit Selection: Compounds with the best docking scores and favorable interactions with key residues in the active site are selected as potential hits.

This approach allows for the rapid and cost-effective identification of novel this compound derivatives with a higher probability of being active, thereby streamlining the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By identifying the physicochemical properties and structural features that are critical for activity, QSAR models can be used to predict the potency of newly designed compounds and to guide lead optimization efforts. nih.gov

The development of a QSAR model typically involves the following steps:

Data Set Collection: A dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A large number of molecular descriptors, which represent various aspects of the chemical structure (e.g., topological, electronic, and steric properties), are calculated for each compound in the dataset.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, are used to build a mathematical model that relates the descriptors to the biological activity. nih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability. mdpi.com

For this compound derivatives, QSAR studies can provide valuable insights into the structural requirements for a specific biological activity. For example, a QSAR model could reveal that the presence of a particular substituent at a certain position of the isoquinoline ring, or a specific range of lipophilicity, is crucial for high potency. This information can then be used to design new this compound analogues with improved activity. The general workflow for QSAR modeling is depicted in the table below.

| Step | Description |

|---|---|

| 1. Data Collection | Compile a set of this compound analogues with measured biological activity data (e.g., IC₅₀, Kᵢ). |

| 2. Molecular Descriptor Calculation | Compute a wide range of descriptors (topological, geometrical, electronic, etc.) for each molecule. |

| 3. Data Splitting | Partition the dataset into a training set for model development and a test set for validation. mdpi.com |

| 4. Model Generation | Employ statistical methods (e.g., MLR, PLS, SVM) to build the QSAR equation. nih.gov |

| 5. Model Validation | Assess the statistical quality and predictive ability of the model using metrics like R², Q², and RMSE. nih.gov |

| 6. Interpretation and Application | Analyze the model to understand the key structural features influencing activity and predict the activity of new compounds. |

Chemical Space Exploration and Diversity Analysis of Isoquinoline Derivatives

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. vulcanchem.com The vastness of the chemical space surrounding the isoquinoline core presents both an opportunity and a challenge for drug discovery. researchgate.net Computational methods are essential for systematically exploring this chemical space and for analyzing the structural diversity of isoquinoline derivatives, including those containing the 8-chloro substituent.

Chemical space exploration involves the generation of large virtual libraries of molecules based on a common scaffold. chemrxiv.org For isoquinoline derivatives, this can be achieved by systematically varying the substituents at different positions of the ring system. These virtual libraries can then be analyzed to assess their diversity and to identify regions of the chemical space that are underexplored.

Diversity analysis is a crucial component of library design, as it ensures that a wide range of structural features is covered. This can be accomplished by calculating various molecular properties and fingerprints for each compound in the library and then using clustering or dimensionality reduction techniques to visualize the distribution of the molecules in the chemical space. nih.gov Such analyses can help in selecting a representative subset of compounds for synthesis and biological testing, thereby maximizing the chances of discovering novel hits.

The application of automated synthesis platforms, such as those utilizing acoustic droplet ejection (ADE) technology, has enabled the rapid exploration of reaction conditions and the generation of diverse isoquinoline libraries on a nanoliter scale. researchgate.net This technology allows for the synthesis of hundreds of derivatives in a short period, with subsequent analysis by techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS) and thin-layer chromatography-mass spectrometry (TLC-UV-MS). researchgate.net

Integration of Computational and Experimental Methodologies

The most effective approach to modern drug discovery and chemical research involves a close integration of computational and experimental methods. nih.govnih.gov Computational predictions can guide experimental work by prioritizing compounds for synthesis and testing, while experimental results can be used to validate and refine computational models. nih.gov This iterative cycle of design, synthesis, and testing is a powerful strategy for accelerating the discovery of new chemical entities. nih.gov

In the context of this compound research, this integrated approach can be highly beneficial. For example, a computational study might predict that a specific this compound derivative has a high affinity for a particular biological target. This prediction can then be tested experimentally by synthesizing the compound and evaluating its biological activity. If the experimental results are in agreement with the computational predictions, this provides confidence in the model and can guide the design of even more potent analogues. Conversely, if there is a discrepancy between the predicted and observed activity, this can highlight areas where the computational model needs to be improved.

An example of this synergy can be seen in the development of kinase inhibitors, where molecular docking studies are often used to predict the binding modes of isoquinoline derivatives. vulcanchem.com These predictions can then inform the synthesis of a focused library of compounds, which are subsequently tested in biochemical and cell-based assays. rsc.org The experimental data, in turn, can be used to develop more accurate QSAR models that can further guide the optimization of the lead compounds. The synergy between these approaches is outlined in the table below.

| Phase | Computational Method | Experimental Method | Outcome |

|---|---|---|---|

| Hit Identification | Virtual Screening, Molecular Docking | High-Throughput Screening (HTS) | Identification of initial this compound hits. |

| Lead Generation | QSAR, Pharmacophore Modeling | Chemical Synthesis of Analogues | Generation of potent lead compounds from initial hits. |

| Lead Optimization | Free Energy Calculations, Molecular Dynamics | In vitro and in vivo biological assays | Refinement of lead compounds to improve efficacy and properties. |

| Mechanism of Action | Binding Site Analysis, Interaction Fingerprints | X-ray Crystallography, NMR Spectroscopy | Detailed understanding of the molecular interactions between the compound and its target. |

Advanced Analytical and Spectroscopic Characterization of 8 Chloroisoquinoline

Spectroscopic Techniques for Structural Elucidation

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is an indispensable tool in chemical analysis. Various spectroscopic methods are utilized to probe the molecular structure of 8-chloroisoquinoline, each providing unique insights into its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are employed.